molecular formula C8H9N3O3 B13670523 2-Methyl-6-nitrobenzohydrazide

2-Methyl-6-nitrobenzohydrazide

Cat. No.: B13670523
M. Wt: 195.18 g/mol
InChI Key: BYAFQBNRXDUTBX-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrobenzohydrazide is an organic compound with the molecular formula C8H9N3O3 It is a derivative of benzohydrazide, characterized by the presence of a methyl group at the second position and a nitro group at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-nitrobenzohydrazide typically involves the nitration of 2-methylbenzohydrazide. The process can be summarized as follows:

    Nitration of 2-Methylbenzohydrazide: This step involves the introduction of a nitro group into the benzene ring of 2-methylbenzohydrazide. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process.

Industrial Production Methods

In an industrial setting, the continuous preparation method of this compound can be employed. This method involves the use of 2,3-dimethyl nitrobenzene and nitrite as initial raw materials. The process is designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-nitrobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitro group can be substituted by other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Reduction: The major product is 2-methyl-6-aminobenzohydrazide.

    Substitution: Depending on the nucleophile used, various substituted benzohydrazides can be formed.

Scientific Research Applications

2-Methyl-6-nitrobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-nitrobenzohydrazide
  • 2-Methyl-5-nitrobenzohydrazide
  • 2-Methyl-4-nitrobenzohydrazide

Uniqueness

2-Methyl-6-nitrobenzohydrazide is unique due to its specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the position of the nitro group can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

2-methyl-6-nitrobenzohydrazide

InChI

InChI=1S/C8H9N3O3/c1-5-3-2-4-6(11(13)14)7(5)8(12)10-9/h2-4H,9H2,1H3,(H,10,12)

InChI Key

BYAFQBNRXDUTBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)NN

Origin of Product

United States

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